

A Comparative Performance Analysis of High-Energy Disperse Dyes for Polyester

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Compound of Interest

Compound Name: Disperse Yellow 163

Cat. No.: B3429058

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Guide Overview: This document provides a detailed comparative study of C.I. **Disperse Yellow 163** against other prominent high-energy disperse dyes, specifically C.I. Disperse Red 60 and C.I. Disperse Blue 79. High-energy disperse dyes are selected for applications requiring excellent durability, particularly in the automotive and performance apparel sectors, due to their superior sublimation and overall fastness properties on hydrophobic fibers like polyester.^[1] This guide is intended for researchers and textile scientists, offering objective performance data, detailed experimental methodologies, and process visualizations to aid in dye selection and application.

Introduction to High-Energy Disperse Dyes

Disperse dyes are non-ionic, water-insoluble colorants primarily used for dyeing hydrophobic synthetic fibers such as polyester.^{[2][3][4]} They are classified based on their energy level (low, medium, high), which corresponds to their molecular size, sublimation fastness, and the temperature required for dyeing.^{[2][5]} High-energy disperse dyes possess larger molecular structures, leading to lower volatility and significantly better sublimation fastness.^[1] These characteristics make them ideal for dyeing processes that involve high temperatures, such as the thermosol method (180–210°C) or high-temperature exhaust dyeing (120–130°C), and for end-products that will be subjected to heat treatments like ironing or pleating.^{[1][6][7]}

Disperse Yellow 163 is a single azo dye known for its red-light yellow shade and its suitability for dyeing and printing on polyester, including superfine microfiber fabrics.^{[8][9]} This guide

compares its performance profile with two other widely used high-energy dyes: Disperse Red 60, an anthraquinone dye, and Disperse Blue 79, a monoazo dye.[\[10\]](#)[\[11\]](#)

Comparative Performance Data

The dyeing performance of **Disperse Yellow 163**, Disperse Red 60, and Disperse Blue 79 on polyester was evaluated based on standard fastness tests. The results, rated on a scale of 1 to 5 for wash and sublimation fastness and 1 to 8 for light fastness (where a higher number indicates better performance), are summarized below.

Table 1: Physical and Chemical Properties of Selected High-Energy Disperse Dyes

Property	C.I. Disperse Yellow 163	C.I. Disperse Red 60	C.I. Disperse Blue 79
C.I. Number	111235	Not Found	11345 [11]
CAS Number	67923-43-7 [8] [12] [13]	17418-58-5 [10]	12239-34-8 [11]
Chemical Class	Single Azo [8] [9]	Anthraquinone [14]	Single Azo [11]
Molecular Formula	C ₁₈ H ₁₄ Cl ₂ N ₆ O ₂ [8] [12] [13]	C ₂₀ H ₁₃ NO ₄ [14]	C ₂₄ H ₂₇ BrN ₆ O ₁₀ [11]
Molecular Weight	417.25 g/mol [8] [12] [13]	331.33 g/mol [14]	639.41 g/mol [11]
Shade on Polyester	Red-Light Yellow [8] [9]	Bright Red [14]	Red-Light Navy Blue [11]

Table 2: Comparative Fastness Properties on Polyester

Fastness Property	Test Standard	C.I. Disperse Yellow 163	C.I. Disperse Red 60	C.I. Disperse Blue 79
Light Fastness (Xenon Arc)	ISO 105-B02	6[13]	6[10]	6-7[11]
Washing Fastness (Color Change)	ISO 105-C06	4-5[13]	4-5[10]	5[3][11]
Washing Fastness (Staining)	ISO 105-C06	5[9]	Not Found	4-5[3][11]
Sublimation Fastness (180°C, 30s)	ISO 105-P01	4-5[13]	4[10]	4[3]
Rubbing Fastness (Dry)	ISO 105-X12	4-5[13]	Not Found	Not Found
Rubbing Fastness (Wet)	ISO 105-X12	4-5[13]	Not Found	Not Found

Experimental Protocols

The fastness data presented in this guide are based on standardized international testing methods. The following protocols outline the procedures for each key experiment.

3.1 High-Temperature Exhaust Dyeing of Polyester

This process is fundamental for applying high-energy disperse dyes to polyester fabric.

- **Preparation:** The polyester fabric is scoured to remove impurities. A dyebath is prepared with a dispersing agent, a pH buffer (typically acetic acid to maintain pH 4.5-5.5), and the disperse dye.[2]
- **Dyeing Cycle:** The fabric is introduced into the dyebath in a high-temperature, high-pressure dyeing machine. The temperature is gradually raised to 130°C at a rate of 1-2°C per minute.

[6][7]

- Dwell Time: The dyeing continues at 130°C for 30-60 minutes to allow the dye to diffuse into and fix within the polyester fibers.[6]
- Cooling and Rinsing: The dyebath is slowly cooled to 70-80°C before the fabric is removed. The fabric is then rinsed thoroughly.
- Reduction Clearing: A post-treatment with a solution of sodium hydrosulfite and sodium hydroxide is performed to remove any unfixed dye from the fiber surface, which is crucial for achieving good wash fastness.[15]
- Final Wash and Dry: The fabric is washed again and dried.

3.2 Light Fastness Testing (ISO 105-B02 / AATCC 16.3)

This test determines the resistance of the dye to fading upon exposure to light.

- Specimen Preparation: A dyed textile specimen is mounted on a card.[8]
- Reference Standards: A set of Blue Wool references (rated 1-8) with known fading characteristics are mounted alongside the test specimen.[16][17]
- Exposure: The specimens and references are exposed to a calibrated xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[8][18][19]
- Evaluation: The exposure continues until a specified color change is observed on the test specimen or a reference standard. The light fastness rating is determined by comparing the degree of fading of the specimen to the fading of the Blue Wool references.[19][20]

3.3 Washing Fastness Testing (ISO 105-C06 / AATCC 61)

This test assesses the resistance of the color to domestic and commercial laundering.

- Specimen Preparation: A dyed specimen (e.g., 100 mm x 40 mm) is attached to a standard multi-fiber adjacent fabric, which contains strips of different common fibers (like acetate, cotton, nylon, polyester, acrylic, and wool).[21]

- **Washing:** The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls to simulate mechanical action.[\[22\]](#)[\[23\]](#)
- **Agitation:** The container is agitated in a laundering machine (e.g., a Launder-Ometer) for a set time (e.g., 30-45 minutes) and temperature (e.g., 40°C, 50°C, or 60°C).[\[4\]](#)[\[21\]](#)[\[24\]](#)
- **Rinsing and Drying:** After the cycle, the specimen is rinsed, and the excess water is removed. The composite specimen is then dried in an oven at a temperature not exceeding 60°C.[\[1\]](#)[\[25\]](#)
- **Evaluation:** The change in color of the dyed specimen and the degree of staining on each strip of the multi-fiber fabric are assessed visually using standard Grey Scales (rated 1-5).[\[21\]](#)[\[25\]](#)

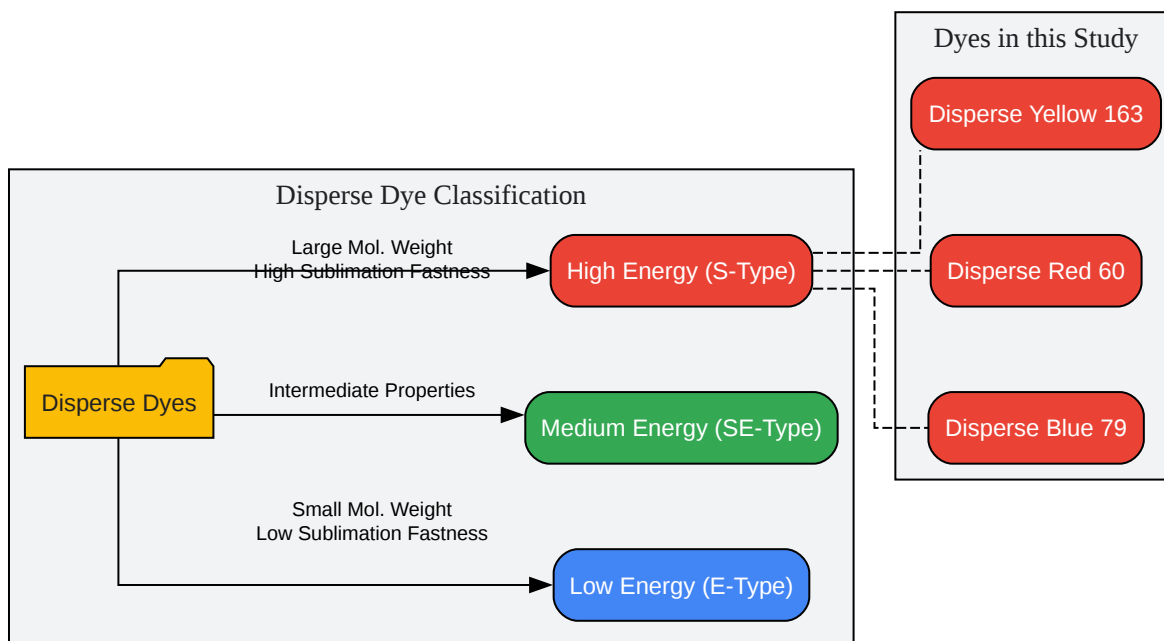
3.4 Sublimation (Dry Heat) Fastness Testing (ISO 105-P01 / AATCC 117)

This test evaluates the resistance of the color to dry heat, which is critical for high-energy dyes.

- **Specimen Preparation:** A dyed specimen is placed in contact with an undyed adjacent fabric (typically polyester).[\[26\]](#)[\[27\]](#)
- **Heating:** The composite specimen is placed in a heat transfer press or a heating device at a specified temperature (e.g., 150°C, 180°C, or 210°C) for a fixed duration (typically 30 seconds).[\[26\]](#)[\[28\]](#)
- **Conditioning:** After heating, the specimen is left to condition in a standard atmosphere for 4 hours.[\[28\]](#)[\[29\]](#)
- **Evaluation:** The change in the color of the specimen and the staining on the adjacent fabric are assessed using the Grey Scales.[\[27\]](#)[\[29\]](#)

Visualized Workflows and Relationships

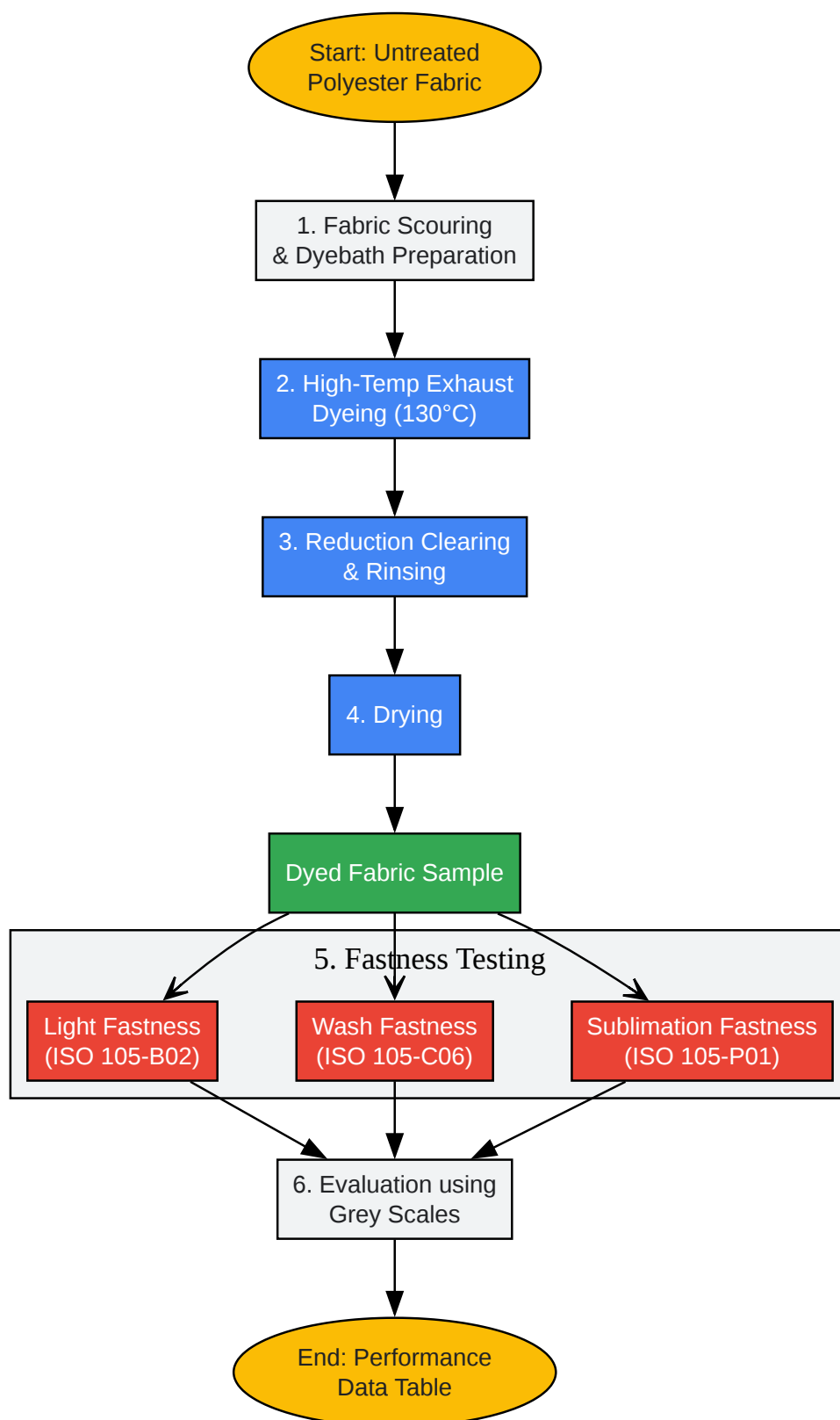
Diagram 1: Classification of Disperse Dyes by Energy Level



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Caption: Logical relationship of disperse dyes based on energy levels.

Diagram 2: Experimental Workflow for Dyeing and Fastness Testing



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Caption: Standard workflow from polyester dyeing to fastness evaluation.

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